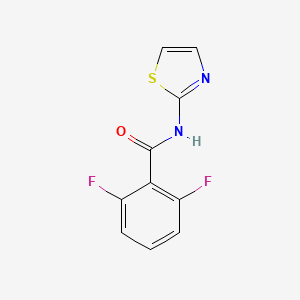

2,6-Difluoro-N-(1,3-thiazol-2-yl)benzamide

Description

Foundational Significance of Benzamide (B126) and Thiazole (B1198619) Heterocycles in Chemical Sciences

The structural backbone of 2,6-Difluoro-N-(1,3-thiazol-2-yl)benzamide is a conjugate of two highly important chemical scaffolds: benzamide and thiazole.

Benzamide , a derivative of benzoic acid, is a privileged structure in medicinal chemistry. Amide compounds, in general, are noted for their extensive applications within the pharmaceutical industry. nih.gov The benzamide moiety's planarity and its ability to act as both a hydrogen bond donor and acceptor make it a versatile building block for designing molecules that can interact with biological targets.

Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. eurekaselect.com This nucleus is a cornerstone of heterocyclic chemistry and is found in a wide array of natural products, such as Vitamin B1 (Thiamine), and synthetic compounds with diverse biological activities. eurekaselect.comwjrr.orgnih.gov The thiazole ring is a key component in numerous pharmaceuticals, including antimicrobial, antiretroviral, and antifungal agents. eurekaselect.comnih.gov Its unique electronic properties and ability to participate in various chemical interactions have made it a focal point for synthetic and medicinal chemists for decades. eurekaselect.comwjrr.orgnih.gov The development of thiazole derivatives continues to be an active area of research, aimed at discovering new agents with a broad spectrum of therapeutic potentials. nih.govnih.gov

Rationale for Strategic Fluorination in Benzamide-Thiazole Conjugates for Enhanced Research Utility

The introduction of fluorine atoms into organic molecules is a widely used strategy in modern drug design and materials science to modulate a compound's properties. In medicinal chemistry, incorporating fluorine can significantly enhance the biological activities of a molecule compared to its non-fluorinated counterparts. nih.gov The strategic placement of two fluorine atoms at the 2- and 6-positions of the benzamide ring in the title compound is a deliberate design choice.

Key effects of fluorination include:

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence can alter the acidity, basicity, and dipole moment of a molecule, influencing its binding affinity to target proteins.

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can increase the compound's half-life and bioavailability.

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through cell membranes, which can improve cell penetration. nih.gov

Conformational Control: The size of fluorine can influence the preferred conformation of a molecule, locking it into a shape that is more favorable for binding to a biological target. The small size of the fluorine atom allows it to interact with DNA base pairs, potentially leading to the unwinding of DNA strands. nih.gov

In the context of benzamide-thiazole conjugates, difluorination, as seen in related compounds, has been shown to result in significant cytotoxicity against certain cancer cell lines. nih.gov For instance, a difluoro-substituted phenyl moiety demonstrated potent activity, which was rationalized through molecular docking studies showing efficient binding to biological targets. nih.gov

Landscape of Academic Research Focusing on the Chemical Compound and Its Analogues

While specific research on this compound itself is limited in publicly available literature, extensive research on its close analogues provides a clear picture of its scientific context. sigmaaldrich.com The academic landscape is primarily focused on the synthesis and structural characterization of N-(thiazol-2-yl)benzamides and their potential as biologically active agents.

A significant body of work exists for mono- and di-substituted analogues. For example, the crystal structures of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide and 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide have been thoroughly investigated. nih.govresearchgate.netnih.gov These studies reveal key structural features, such as the dihedral angles between the phenyl and thiazole rings and the hydrogen bonding patterns that dictate their solid-state packing. nih.govnih.govnih.gov

In the crystal structure of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, the central amide group is nearly planar, and it forms different dihedral angles with the fluorobenzene (B45895) and thiazole rings. nih.gov The molecules form inversion dimers through N—H⋯N hydrogen bonds. researchgate.netnih.gov Similarly, the dichlorinated analogue also forms these characteristic inversion dimers. nih.gov This dimerization is a recurring motif in this class of compounds.

A structure-activity relationship (SAR) study on a series of 61 N-(thiazol-2-yl)benzamide analogues identified them as a novel class of antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. semanticscholar.org This highlights the potential of this chemical scaffold in neuropharmacology and ion channel research.

The table below compares crystallographic data for two related analogues, illustrating the type of detailed structural information available from academic studies.

| Feature | 2-fluoro-N-(1,3-thiazol-2-yl)benzamide nih.gov | 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide nih.gov |

| Formula | C₁₀H₇FN₂OS | C₁₀H₆Cl₂N₂OS |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Dihedral Angle (Benzene-Amide) | 35.28 (8)° | 8.6 (1)° |

| Dihedral Angle (Thiazole-Amide) | 10.14 (12)° | 68.71 (5)° |

| Dihedral Angle (Benzene-Thiazole) | - | 74.89 (5)° |

| Key Interaction | N—H⋯N hydrogen bonds forming inversion dimers | N—H⋯N hydrogen bonds forming inversion dimers |

This data is provided for illustrative purposes based on published research for related compounds.

Methodological Approaches Employed in the Study of Related Chemical Entities

The investigation of this compound and its analogues relies on a suite of standard and advanced chemical research methodologies.

Synthesis: The primary synthetic route involves an amide coupling reaction. Typically, a substituted benzoyl chloride (like 2,6-difluorobenzoyl chloride) is reacted with 2-aminothiazole (B372263). researchgate.netevitachem.com This reaction is often carried out in an organic solvent such as dichloromethane (B109758) or acetone, frequently in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. nih.govresearchgate.netevitachem.com The crude product is then purified using techniques like recrystallization or column chromatography. nih.gov

Structural Characterization:

Spectroscopy: Techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry (MS) are routinely used to confirm the chemical structure of the synthesized compounds. researchgate.net

Single-Crystal X-ray Diffraction: This is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net It provides definitive data on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding, which are crucial for understanding the compound's properties. nih.govnih.gov

Computational Studies:

Molecular Docking: In silico methods are employed to predict how these molecules might bind to the active sites of biological targets like enzymes or receptors. nih.govnih.govnih.gov These studies help rationalize observed biological activity and guide the design of more potent analogues. nih.gov

DFT (Density Functional Theory): Theoretical DFT approaches are used to study the electronic structure and properties of these molecules, providing insights that complement experimental findings. researchgate.net

These methodological approaches, from synthesis to advanced structural and computational analysis, form the bedrock of academic research into this class of fluorinated benzamide-thiazole compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2OS/c11-6-2-1-3-7(12)8(6)9(15)14-10-13-4-5-16-10/h1-5H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWYCZLRGBKSPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=NC=CS2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies of 2,6 Difluoro N 1,3 Thiazol 2 Yl Benzamide

Established Synthetic Pathways for the Core 2,6-Difluoro-N-(1,3-thiazol-2-yl)benzamide Structure

The synthesis of this compound is primarily achieved through an amide bond formation, a fundamental reaction in organic chemistry. This approach involves the coupling of a carboxylic acid derivative with an amine.

Identification of Key Synthetic Precursors and Starting Materials

The most direct and commonly employed synthetic route to this compound relies on two key precursors:

2,6-Difluorobenzoyl chloride: This activated carboxylic acid derivative serves as the electrophilic partner in the amide bond formation. It can be prepared from its corresponding carboxylic acid, 2,6-difluorobenzoic acid, by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride.

2-Aminothiazole (B372263): This heterocyclic amine provides the nucleophilic component for the reaction. It is a commercially available starting material.

The general synthetic scheme can be depicted as the reaction between 2,6-difluorobenzoyl chloride and 2-aminothiazole. A similar reaction has been reported for the synthesis of the related compound, 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, which proceeds by the direct reaction of 2-fluorobenzoyl chloride and 2-aminothiazole. researchgate.netresearchgate.net

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the amide coupling reaction is highly dependent on the chosen reaction conditions. Key parameters that are typically optimized include the solvent, base, temperature, and reaction time.

Solvent: Aprotic solvents are generally preferred to avoid side reactions with the acyl chloride. Dichloromethane (B109758) is a commonly used solvent for this type of transformation. researchgate.netresearchgate.net Other solvents like dioxane, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) could also be employed, and their selection can influence the reaction rate and yield.

Base: A non-nucleophilic organic base is crucial to neutralize the hydrochloric acid generated during the reaction. Triethylamine (B128534) is a standard choice for this purpose. researchgate.netresearchgate.net Other tertiary amines, such as diisopropylethylamine (DIPEA) or pyridine (B92270), can also be utilized. The stoichiometry of the base is important; typically, at least one equivalent is required, with an excess often used to drive the reaction to completion.

Temperature: The reaction is often carried out at room temperature. researchgate.net However, gentle heating might be necessary in some cases to ensure complete conversion, while cooling may be required if the reaction is highly exothermic.

Catalyst Systems: While the reaction between an acyl chloride and an amine is often facile and may not require a catalyst, certain coupling reagents can be used, especially when starting from the less reactive 2,6-difluorobenzoic acid. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the amide bond formation.

A hypothetical optimization study for the synthesis of this compound is presented in the table below, based on typical conditions for similar reactions.

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | Triethylamine (1.2) | 25 | 4 | 85 |

| 2 | Tetrahydrofuran | Triethylamine (1.2) | 25 | 6 | 80 |

| 3 | Dichloromethane | Pyridine (1.5) | 25 | 4 | 82 |

| 4 | Dichloromethane | Triethylamine (1.2) | 0 to 25 | 5 | 88 |

| 5 | Dioxane | Diisopropylethylamine (1.5) | 50 | 2 | 90 |

Strategies for Isolation and Purification of the Target Compound

Once the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC), a standard workup procedure is employed to isolate the crude product. This typically involves:

Quenching: The reaction mixture may be washed with a dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove any unreacted acyl chloride and acidic byproducts. nih.gov

Extraction: The product is then extracted into an organic solvent, such as ethyl acetate (B1210297) or dichloromethane. researchgate.net

Drying and Concentration: The combined organic layers are dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. researchgate.net

Purification of the crude this compound is essential to obtain a compound of high purity. Common purification techniques include:

Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Ethanol or methanol (B129727) are often good choices for benzamide (B126) derivatives. researchgate.netnih.gov

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. A solvent system (eluent) of appropriate polarity is used to separate the target compound from impurities.

Design and Synthesis of Structural Analogues and Derivatives

To explore the structure-activity relationships (SAR) and to fine-tune the properties of this compound, the synthesis of structural analogues is a crucial step.

Systematic Modifications on the 2,6-Difluorobenzamide (B103285) Moiety

The 2,6-difluorobenzamide moiety offers several positions for modification, with the benzene (B151609) ring being a primary target for introducing further substituents.

The introduction of additional substituents on the benzene ring can significantly impact the electronic properties, lipophilicity, and steric profile of the molecule. These changes, in turn, can influence its biological activity. The synthesis of these analogues would follow a similar synthetic pathway, starting from the appropriately substituted benzoyl chloride.

The table below outlines a hypothetical set of derivatives with systematic modifications on the 2,6-difluorobenzamide moiety and the predicted impact of these substituents on the molecule's properties.

| Compound | Substituent (R) | Position of R | Predicted Effect on Lipophilicity (logP) | Predicted Electronic Effect |

| Parent | H | - | Baseline | - |

| Derivative 1 | -Cl | 4 | Increased | Electron-withdrawing |

| Derivative 2 | -OCH₃ | 4 | Slightly Increased | Electron-donating |

| Derivative 3 | -NO₂ | 4 | Slightly Decreased | Strongly electron-withdrawing |

| Derivative 4 | -CH₃ | 4 | Increased | Electron-donating |

| Derivative 5 | -CF₃ | 4 | Significantly Increased | Strongly electron-withdrawing |

Alterations to the Amide Linkage

The amide bond is a cornerstone of many biologically active molecules, but it can be susceptible to enzymatic degradation. nih.gov Consequently, its replacement with more stable bioisosteres is a common strategy in medicinal chemistry to enhance metabolic stability and other pharmacokinetic properties. nih.govcambridgemedchemconsulting.com While the amide group provides crucial hydrogen bonding capabilities, various heterocyclic rings can mimic its geometry and electronic properties. cambridgemedchemconsulting.com

Strategies for modifying the amide linkage in scaffolds like this compound often involve its complete replacement with five-membered heterocyclic rings that act as bioisosteres. These surrogates can offer improved metabolic stability and allow for the exploration of different structural vectors. nih.govcambridgemedchemconsulting.com

Key bioisosteric replacements for the amide bond include:

1,2,3-Triazoles: These are frequently used amide replacements due to their resistance to cleavage by proteases, hydrolysis, and oxidation. They are commonly synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. nih.govcambridgemedchemconsulting.com

Oxadiazoles (B1248032): Isomeric forms of oxadiazoles (1,3,4-oxadiazole and 1,2,4-oxadiazole) are effective amide surrogates. For instance, the 1,3,4-oxadiazole (B1194373) moiety has been successfully used to develop potent and metabolically stable inhibitors of various enzymes. nih.gov

Other Heterocycles: Rings such as oxazoles and even reversed sulfonamides have been employed to replace amide bonds, each offering a unique combination of stability, solubility, and receptor interaction potential. nih.govcambridgemedchemconsulting.com

Table 1: Common Bioisosteric Replacements for the Amide Linkage

| Amide Bioisostere | Key Features | Common Synthetic Route | Reference |

|---|---|---|---|

| 1,2,3-Triazole | Resistant to hydrolysis and oxidation; mimics 'trans' amide conformation. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | nih.govcambridgemedchemconsulting.com |

| 1,3,4-Oxadiazole | Metabolically robust; can improve physicochemical properties. | Cyclization of acylhydrazones, often using reagents like Burgess reagent. | nih.gov |

| Oxazoline | Can be considered a reduced, more flexible amide isostere. | Cyclization of amino alcohols with carboxylic acids or their derivatives. | cambridgemedchemconsulting.com |

Structural Variations on the 1,3-Thiazol-2-yl Ring System

The thiazole (B1198619) ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. acs.orgnih.gov Its structure is highly amenable to substitution, allowing for fine-tuning of a molecule's biological activity and properties.

Substitution Patterns on the Thiazole Ring

The functionalization of the thiazole ring at its 4- and 5-positions is a primary strategy for creating chemical diversity. The classic Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound, allows for the introduction of a wide variety of substituents. tandfonline.com

Research has shown that even small modifications to the thiazole ring can lead to significant changes in biological effect. For example, in a study on (5-benzylthiazol-2-yl)benzamide analogs, the introduction of a fluorine atom onto the benzyl (B1604629) group at the 5-position of the thiazole ring resulted in a compound with potent cytotoxicity at nanomolar concentrations against specific cancer cell lines. nih.gov This highlights the impact of substitution on the thiazole moiety.

Table 2: Examples of Substitution on the Thiazole Ring in Benzamide Derivatives

| Parent Scaffold | Position of Substitution | Substituent | Observed Outcome | Reference |

|---|---|---|---|---|

| (Thiazol-2-yl)benzamide | Position 5 | Benzyl group | Serves as a core for further derivatization. | nih.gov |

| (5-Benzylthiazol-2-yl)benzamide | Position 5 (on benzyl) | 4-Fluoro | Enhanced anti-leukemic activity. | nih.gov |

| N-Aryl-1,3-thiazole-2,4-diamine | Position 4 | Substituted Aryl group | Generation of novel thiazole derivatives. | researchgate.net |

Heteroatom Modifications within the Thiazole Ring

Altering the core heteroatoms of the thiazole ring represents a more profound structural modification. Replacing the thiazole with an isomeric or related heterocyclic system can significantly alter the electronic and steric profile of the molecule. A key example is the use of the 1,3,4-thiadiazole (B1197879) ring in place of the 1,3-thiazole. evitachem.com The synthesis of 2,6-difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide involves reacting 2,6-difluorobenzoyl chloride with 1,3,4-thiadiazol-2-amine. evitachem.com This strategy of incorporating thiadiazole or thiazole carboxamide fragments has been explored for developing novel kinase inhibitors, as these electron-rich heterocycles can form favorable hydrogen bonds with biological targets. nih.gov

Development of Heterocyclic Hybrid Molecules Incorporating the Benzamide-Thiazole Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. acs.org The 2,6-difluorobenzamide-thiazole scaffold serves as an excellent anchor for creating such hybrid molecules.

Notable examples include:

Pyrazolopyridine Hybrids: A complex molecule, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was synthesized by coupling the 2,6-difluorobenzamide unit to a pyrazolopyridine core. This demonstrates how the benzamide portion can be linked to entirely different and complex heterocyclic systems. nih.gov

Thiazole-Sulfonamide Hybrids: A novel hybrid combining a thiazole, a chalcone, and a sulfonamide moiety was designed and synthesized. nih.govresearchgate.net This multi-component molecule was created to target multiple biological pathways simultaneously. nih.gov

Thiazole-Pyridazinedione Hybrids: Researchers have synthesized 1-thiazolyl-pyridazinedione derivatives, linking the thiazole ring directly to a pyridazinedione system. This creates a fused heterocyclic structure with potential biological activities. nih.gov

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

Modern synthetic chemistry emphasizes not only the creation of novel molecules but also the efficiency and environmental impact of the synthetic process. rsc.orgacs.org This includes the use of green solvents, reusable catalysts, and energy-efficient technologies. researchgate.netnih.govwhiterose.ac.uk

Application of Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a key technology for accelerating chemical reactions. jocpr.com By heating reaction mixtures rapidly and uniformly, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields and purity. jocpr.comresearchgate.net

This technique has been successfully applied to the synthesis of various thiazole-containing heterocycles:

One-Pot, Three-Component Reactions: Novel thiazolyl-pyridazinediones have been prepared using a one-pot, three-component synthesis under microwave irradiation. The reaction of maleic anhydride, thiosemicarbazide, and hydrazonoyl halides proceeded in 4-8 minutes, demonstrating a significant improvement in efficiency. nih.gov

Synthesis of Triazolothiadiazoles: The synthesis of complex fused heterocycles, such as triazolothiadiazoles, was achieved in 5 to 15 minutes under microwave heating at 250 W, a significant time savings compared to conventional methods. scielo.br

General Thiazole Synthesis: The reaction of substituted acetophenones with thiourea (B124793) and iodine to form 2-aminothiazole derivatives has been effectively carried out using microwave irradiation, leading to faster reaction rates and better yields. researchgate.net

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis for Heterocycles

| Reaction Type | Microwave Conditions | Key Advantage | Reference |

|---|---|---|---|

| Synthesis of Thiazolyl-Pyridazinediones | 500 W, 150 °C, 4-8 min | Drastic reduction in reaction time. | nih.gov |

| Synthesis of Triazolothiadiazoles | 250 W, 140 °C, 5-15 min | Rapid access to complex fused systems. | scielo.br |

| Synthesis of Amides from Thiophen-2-yl-acetamide | 80-90 °C, 50-60 min | High isolated yields (74-80%). | dpkmr.edu.in |

| Synthesis of Benzimidazolyl Chalcones | 300 W, 30 sec - 2 min | Extremely short reaction times. | jocpr.com |

Utilization of Green Solvents and Catalysts in Synthesis (e.g., Ionic Liquids)

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to mitigate the environmental impact of chemical processes. For the synthesis of complex molecules like this compound, this involves the exploration of alternative reaction media and catalytic systems that are more sustainable than traditional methods. The conventional synthesis of N-thiazolyl-benzamides often relies on volatile and hazardous organic solvents such as pyridine and dichloromethane, along with stoichiometric amounts of base. In contrast, green synthetic approaches aim to replace these with environmentally benign solvents and efficient, recyclable catalysts.

A significant area of development in green chemistry is the use of ionic liquids (ILs) and deep eutectic solvents (DESs) as alternative reaction media. rsc.orgnih.gov Ionic liquids are salts with low melting points that can dissolve a wide range of organic and inorganic compounds. Their negligible vapor pressure, high thermal stability, and potential for recyclability make them attractive replacements for volatile organic solvents. researchgate.netresearchgate.net Thiazolium-based ionic liquids have been synthesized and characterized, highlighting their potential applications in various chemical transformations. researchgate.net

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, share many of the advantageous properties of ionic liquids but are often cheaper, less toxic, and more biodegradable. rsc.orgnih.gov Research has demonstrated the successful use of a choline (B1196258) chloride-imidazole based DES as an efficient and recyclable catalyst for the one-pot, multicomponent synthesis of 2-substituted benzothiazole (B30560) derivatives under solvent-free conditions. rsc.org This approach offers significant environmental benefits and has shown to be effective in promoting reactions with high yields. rsc.org Another study highlighted the use of a gentisic acid-based DES as a potent catalyst for the rapid and green synthesis of various heterocyclic compounds, significantly reducing reaction times compared to conventional methods. nih.gov

While the direct application of these green solvents and catalysts to the synthesis of this compound is not yet extensively documented in publicly available literature, the successful synthesis of related thiazole and benzamide structures using these methods suggests a promising avenue for future research. The adaptation of these green protocols could lead to a more sustainable and efficient manufacturing process for this important chemical compound.

The following table provides a comparative overview of a conventional synthetic approach for a related compound versus a potential green synthetic route, illustrating the advantages of incorporating green chemistry principles.

| Feature | Conventional Synthesis | Potential Green Synthesis |

| Solvent | Dichloromethane, Pyridine | Deep Eutectic Solvent (e.g., Choline Chloride/Urea) or Ionic Liquid |

| Catalyst | Triethylamine (as a base) | Recyclable green catalyst (e.g., enzyme, supported metal nanoparticle) |

| Reaction Conditions | Often requires anhydrous conditions and inert atmosphere | Can often be performed under milder conditions, sometimes in air and with tolerance to moisture |

| Work-up | Aqueous work-up with organic solvent extraction | Simpler product isolation, potentially by direct precipitation or extraction with a benign solvent |

| Byproducts | Stoichiometric amounts of salt byproducts | Minimal byproducts, catalyst can often be recycled and reused |

| Environmental Impact | Use of hazardous, volatile solvents; generation of chemical waste | Reduced use of hazardous substances; lower waste generation; potential for biodegradable solvents |

Molecular Interactions and Mechanistic Elucidation Studies of 2,6 Difluoro N 1,3 Thiazol 2 Yl Benzamide

Elucidation of Specific Molecular Targets and Ligand-Binding Affinities

The biological activity of 2,6-Difluoro-N-(1,3-thiazol-2-yl)benzamide and its analogs stems from precise interactions with specific molecular targets. Research has focused on elucidating these interactions, revealing a range of activities from enzyme inhibition to receptor modulation. This section details the characterization of these mechanisms at the molecular level.

The benzamide (B126) moiety, particularly the 2,6-difluorobenzamide (B103285) scaffold, is a key structural feature in a class of potent enzyme inhibitors.

Bacterial FtsZ: The 3-alkoxy substituted 2,6-difluorobenzamide scaffold is one of the most extensively studied classes of inhibitors targeting the bacterial cell division protein FtsZ. nih.govgoogle.com FtsZ is a crucial prokaryotic protein that forms the Z-ring, a structure essential for bacterial cytokinesis. A prominent early example from this class, PC190723, demonstrated potent antistaphylococcal activity by binding to an allosteric site in the interdomain cleft of FtsZ. nih.gov This binding induces, rather than suppresses, FtsZ filament assembly, leading to delocalized cellular foci instead of a functional Z-ring, thereby inhibiting cell division. nih.gov More advanced analogs, such as TXA709, have progressed to clinical trials. nih.gov Research into this class of compounds has expanded to derivatives targeting Gram-negative bacteria, with molecules like TXA6101 inhibiting the polymerization of E. coli FtsZ in a concentration-dependent manner. nih.gov

Succinate Dehydrogenase (SDH): The thiazole (B1198619) carboxamide structure is a recognized pharmacophore for the inhibition of succinate dehydrogenase (SDH), also known as Complex II, a key enzyme in both the citric acid cycle and the electron transport chain. A series of novel thiazole carboxamides were designed and synthesized as antifungal SDH inhibitors. google.com One notable compound from this research, designated 6g (N-(2-(Trifluoromethyl)phenyl)-5-methyl-2-phenylthiazole-4-carboxamide), exhibited SDH inhibition with an IC₅₀ of 0.56 mg/L, comparable to the commercial fungicide Thifluzamide (IC₅₀ of 0.55 mg/L). google.com Transcriptomic analysis confirmed that treatment with this compound led to the down-regulation of the SDH genes SDHA and SDHB, disrupting the TCA cycle. google.comku.dk This demonstrates the potential of the N-(1,3-thiazol-2-yl)benzamide core to effectively target the succinate-binding site of SDH.

Kinases: While direct inhibition of kinases by this compound is not extensively documented, related benzamide structures have shown significant activity. For instance, a class of difluoro-dioxolo-benzoimidazol-benzamides was developed as potent inhibitors of casein kinase 1 (CK1) δ and ε, enzymes implicated in cancer development. googleapis.com Furthermore, derivatives of the related 1,3,4-thiadiazole (B1197879) heterocycle have been reported to exert anticancer activity through mechanisms that include the inhibition of tyrosine kinase enzymes. These findings suggest the benzamide scaffold is versatile and can be adapted to target the ATP-binding sites of various kinases.

Analogs of N-(1,3-thiazol-2-yl)benzamide have been identified as potent and selective modulators of specific ligand-gated ion channels.

Zinc-Activated Channel (ZAC): A library screening identified the N-(thiazol-2-yl)-benzamide scaffold as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. nih.govresearchgate.net The initial hit, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, led to the synthesis and characterization of numerous analogs. A key analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a potent antagonist of both zinc- and proton-evoked ZAC signaling with an IC₅₀ value in the low micromolar range (1-3 µM). nih.gov Mechanistic studies revealed that these compounds act as negative allosteric modulators. nih.govresearchgate.net The antagonism is largely non-competitive, and the slow onset of the channel block suggests the inhibition is state-dependent. nih.gov TTFB was shown to be highly selective for ZAC, with no significant activity at other Cys-loop receptors like 5-HT₃ₐ, α₃β₄ nicotinic acetylcholine, GABAₐ, or glycine receptors. nih.govnih.gov The binding site is proposed to be within the transmembrane and/or intracellular domains of the receptor. nih.gov

Table 1: Antagonistic Activity of N-(thiazol-2-yl)-benzamide Analogs at the Zinc-Activated Channel (ZAC) Data sourced from functional characterization studies.

P2X3 Receptor: The 1,3-thiazol-2-yl substituted benzamide structure has also been identified in compounds designed as P2X3 and P2X2/3 receptor antagonists. nih.gov The P2X3 receptor, a ligand-gated ion channel activated by ATP, is a key mediator of nociception and is primarily expressed in sensory neurons. nih.gov Patent literature describes various benzamide derivatives, including those with a thiazolyl substituent, for the treatment of conditions associated with P2X3 activation, such as pain and inflammatory diseases. This indicates that the core scaffold of this compound has the structural elements necessary for potential interaction with and modulation of P2X family purinoreceptors.

The binding affinity and mechanism of action of this compound are dictated by its specific interactions with biological macromolecules.

Proteins: The primary interactions are with protein targets. As discussed, these compounds bind to an allosteric site within the interdomain cleft of the bacterial FtsZ protein nih.gov and are proposed to target the transmembrane domains of the ZAC receptor. nih.gov Crystal structure analyses of related N-(1,3-thiazol-2-yl)benzamide compounds reveal key intermolecular forces that stabilize these protein-ligand complexes. A recurring interaction is the formation of inversion dimers through pairs of N—H⋯N hydrogen bonds, where the amide hydrogen of one molecule bonds with the thiazole nitrogen of a second molecule. Additionally, non-classical hydrogen bonds such as C—H⋯O and C—H⋯F, as well as π–π stacking interactions between the phenyl and thiazole rings, are observed, contributing to the stability of the crystal lattice and, by extension, the binding within a protein pocket.

Nucleic Acids: In the reviewed literature, there is no significant evidence to suggest that this compound or its close analogs directly interact with nucleic acids as a primary mechanism of action. Their activity is predominantly mediated through specific protein targets.

Comprehensive Structure-Activity Relationship (SAR) Analysis at the Molecular Level

The biological activity of N-(1,3-thiazol-2-yl)benzamide derivatives is highly dependent on their molecular structure. Extensive SAR studies have been conducted to understand how modifications to the scaffold influence target affinity and efficacy.

Systematic modification of the thiazole and benzamide rings has provided clear insights into the electronic and steric requirements for molecular recognition.

Benzamide Ring Substituents: The substitution pattern on the phenyl ring is critical for activity. In the context of ZAC antagonists, a comparison of various halogen substitutions showed that potency is highly sensitive to both the nature and position of the substituent. For example, replacing the 2-chloro, 5-bromo pattern of the initial lead with a 2,5-dichloro pattern (Compound 4c) maintained high potency and efficacy. A single 3-fluoro substituent (Compound 5a, TTFB) was also well-tolerated and resulted in a highly potent antagonist. The two fluorine atoms in the 2,6-difluoro configuration, as in the title compound, are strong electron-withdrawing groups that can influence the acidity of the amide proton and engage in hydrogen bonding, significantly impacting binding affinity.

Thiazole Ring Substituents: Modifications to the thiazole ring have a profound impact on activity, highlighting the importance of steric bulk in this region. For ZAC antagonists, replacing the small 4-methyl group on the thiazole ring with a bulky 4-tert-butyl group (Compound 2b) dramatically increased the efficacy, achieving 100% inhibition compared to 64% for the parent compound. Conversely, a 5-methyl substitution was found to be detrimental to activity. This demonstrates a clear steric requirement at the 4-position of the thiazole ring for optimal interaction with the ZAC receptor. For FtsZ inhibitors, the SAR of the heterocyclic moiety linked to the 2,6-difluorobenzamide core has also been extensively explored to optimize antibacterial activity.

The three-dimensional conformation of this compound is a key determinant of its ability to fit into the binding pocket of a biological target. Crystal structure analysis of closely related analogs provides insight into the molecule's preferred geometry.

Table 2: Comparison of Dihedral Angles in N-(1,3-thiazol-2-yl)benzamide Analogs Data from X-ray crystallography studies.

Characterization of Key Hydrogen Bonding Networks and Non-Covalent Interactions

The molecular architecture of N-(1,3-thiazol-2-yl)benzamide derivatives allows for the formation of distinct and predictable hydrogen bonding networks, which are fundamental to their solid-state packing. Studies on analogous compounds, such as 2-fluoro-N-(1,3-thiazol-2-yl)benzamide and 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, provide a robust model for the interactions expected for the 2,6-difluoro variant.

The most prominent interaction involves a classic intermolecular hydrogen bond between the amide proton (N-H) and the nitrogen atom of the thiazole ring (N-thiazole). This interaction is consistently observed to link two molecules into a centrosymmetric dimer, creating a stable R²₂(8) graph-set motif. nih.govnih.govnih.govdoaj.orgresearchgate.net This robust N—H⋯N hydrogen bond is a primary driver of the supramolecular assembly in the crystal lattice of these compounds.

In addition to this primary hydrogen bond, weaker, non-covalent interactions play a crucial role in stabilizing the crystal structure. Weak C—H⋯O hydrogen bonds are frequently identified, where an aromatic C-H group acts as a donor to the amide carbonyl oxygen atom of an adjacent molecule. nih.govdoaj.org These interactions typically link the primary dimer units into extended one-dimensional chains or two-dimensional sheets. nih.gov

| Interaction Type | Donor | Acceptor | Typical Motif/Result | Observed in Analogue |

|---|---|---|---|---|

| Strong Hydrogen Bond | Amide N-H | Thiazole N | R²₂(8) Inversion Dimer | 2-fluoro- and 2,4-dichloro- analogues nih.govnih.gov |

| Weak Hydrogen Bond | Aromatic C-H | Amide C=O | Extended Chains/Sheets | 2-fluoro-analogue nih.gov |

| π–π Stacking | Phenyl Ring | Thiazole Ring | Stabilizes Crystal Packing | 2,4-dichloro-analogue nih.gov |

Intramolecular Dynamics and Conformational Preferences of the Chemical Compound

The internal motion and preferred spatial arrangement of atoms in this compound are governed by the interplay of electronic effects and steric hindrance, particularly concerning the amide linkage and the influence of the ortho-fluorine substituents.

Analysis of Rotational Barriers within the Amide Linkage

Crystallographic studies of related compounds confirm the planarity of this central amide fragment. nih.gov This planarity restricts free rotation, leading to distinct, energetically preferred conformations. While specific quantitative data on the rotational barrier for this compound is not available, the inherent nature of the amide bond suggests that a high energy input would be required to overcome this barrier, effectively locking the molecule into a limited set of conformations at room temperature. The N-H and C=O bonds within this planar group are typically found in an anti conformation to each other. nih.gov

Impact of Fluorine Substitution on Overall Molecular Conformation

A comparison with less substituted analogues illustrates this impact clearly:

N-(1,3-thiazol-2-yl)benzamide: The unsubstituted parent compound shows a dihedral angle of 43.6° between the benzoyl and thiazole rings, indicating a significantly non-planar structure. nih.gov

2-fluoro-N-(1,3-thiazol-2-yl)benzamide: The introduction of a single ortho-fluorine atom results in a dihedral angle of 35.28° between the fluorobenzene (B45895) ring and the amide plane, and 10.14° between the amide plane and the thiazole ring. nih.govdoaj.org This demonstrates a twist primarily between the benzoyl moiety and the amide linker.

2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide: In this analogue, the dihedral angle between the benzene (B151609) ring and the amide plane is small (8.6°), while the angle between the amide and thiazole planes is large (68.71°), showing a different conformational preference. nih.govresearchgate.net

For this compound, the presence of two bulky fluorine atoms flanking the amide linkage would create substantial steric repulsion. This steric hindrance would likely force the 2,6-difluorobenzoyl ring to rotate significantly out of the plane of the amide group to achieve a lower energy conformation. This would result in a large dihedral angle between the difluorophenyl ring and the amide plane, likely greater than that observed in the mono-fluoro analogue. This pronounced twist is a defining conformational feature directly resulting from the 2,6-difluoro substitution pattern.

| Compound | Dihedral Angle: Benzoyl Ring ↔ Amide Plane (°) | Dihedral Angle: Amide Plane ↔ Thiazole Ring (°) |

|---|---|---|

| 2-fluoro-N-(1,3-thiazol-2-yl)benzamide nih.gov | 35.28 | 10.14 |

| 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide nih.gov | 8.6 | 68.71 |

| N-(1,3-thiazol-2-yl)benzamide nih.gov | 43.6 (between the two rings) | |

| This compound | Expected to be large (>35°) | - |

Computational Chemistry and in Silico Approaches for 2,6 Difluoro N 1,3 Thiazol 2 Yl Benzamide Research

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. These calculations provide detailed information about electron distribution and energy levels, which are fundamental to understanding a molecule's stability and reactivity. For related thiazole (B1198619) derivatives, DFT studies using various functionals like B3LYP have been successfully applied to analyze their structures and properties. mdpi.com

The electronic structure of a molecule is characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov

For instance, in DFT studies of other thiazole azo dyes, the HOMO orbitals are typically spread over the donor parts of the molecule, while the LUMOs are concentrated on the electron-acceptor moieties. mdpi.com In the case of 2,6-Difluoro-N-(1,3-thiazol-2-yl)benzamide, the difluorobenzamide portion would act as an electron-withdrawing group, influencing the electron density and energy of the frontier orbitals.

Calculations on related small-donor molecules containing 2,1,3-benzothiadiazole (B189464) have shown energy gaps ranging from 1.75 to 2.38 eV, indicating their potential as semiconductor materials. nih.gov These values are often calculated and compared with experimental data from electrochemical methods. nih.gov

Table 1: Illustrative HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds

| Compound Class | Method | Calculated Energy Gap (eV) |

|---|---|---|

| 2,1,3-Benzothiadiazole Derivatives nih.gov | DFT | 1.75 - 2.38 |

Note: Data in this table is for related compound classes and serves to illustrate typical values obtained through quantum chemical calculations.

In studies of the parent compound, N-(1,3-thiazol-2-yl)benzamide, NBO analysis revealed a weak stabilizing interaction between the amide oxygen and the thiazole sulfur atoms. researchgate.net More significant interactions, however, were identified as attractive dipole-dipole forces between the amide N-H group and the thiazole nitrogen atom. researchgate.net For thiazole azo dyes, NBO analysis quantified the charge transfer between different parts of the molecule, with stabilization energies for π → π* interactions reaching up to 49.30 kcal/mol, indicating significant electron delocalization. mdpi.com These interactions are crucial for understanding the preferred conformations and the nature of bonding within the molecule.

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MESP maps color-codes the electrostatic potential onto the molecule's electron density surface.

Red regions (negative potential) indicate areas rich in electrons, such as those around electronegative atoms like oxygen and nitrogen. These sites are susceptible to electrophilic attack.

Blue regions (positive potential) denote electron-deficient areas, typically around hydrogen atoms bonded to electronegative atoms, making them sites for nucleophilic attack.

Green regions represent areas of neutral potential.

For this compound, the MESP surface would be expected to show a strong negative potential around the carbonyl oxygen and the nitrogen atoms of the thiazole ring. The two fluorine atoms on the benzene (B151609) ring would also contribute to a significant redistribution of electron density. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for how the molecule interacts with biological receptors. researchgate.net

Global reactivity descriptors are calculated from the energies of the HOMO and LUMO orbitals and provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2). A lower hardness value indicates higher reactivity. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

These descriptors are valuable for comparing the reactivity of a series of related compounds. For example, studies on push-pull purine (B94841) derivatives have used these calculations to determine ionization energies in the range of 5.25–6.04 eV and electron affinities between 2.18–3.15 eV, allowing for the fine-tuning of their electronic properties. nih.gov

Table 2: Illustrative Global Reactivity Descriptors for Related Purine Derivatives

| Parameter | Value Range (eV) |

|---|---|

| Ionization Energy nih.gov | 5.25 - 6.04 |

| Electron Affinity nih.gov | 2.18 - 3.15 |

Note: This data is for a different class of heterocyclic compounds and is presented for illustrative purposes.

Molecular Docking and Dynamics Simulations for Ligand-Target Studies

While quantum calculations focus on the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to study how a molecule (ligand) interacts with a biological macromolecule (target), such as a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. The simulation places the ligand in various positions within the target's binding site and calculates a "docking score," which estimates the binding affinity. A lower score typically indicates a more favorable binding interaction.

For the N-(thiazol-2-yl)-benzamide scaffold, a key biological target has been identified as the Zinc-Activated Channel (ZAC) , an atypical member of the Cys-loop receptor superfamily. semanticscholar.org Studies on a library of analogs showed that this class of compounds can act as selective antagonists for ZAC. semanticscholar.org Docking simulations for this compound with the ZAC protein would aim to:

Identify the specific amino acid residues in the binding pocket that interact with the ligand.

Predict the key interactions, such as hydrogen bonds (e.g., involving the amide N-H or carbonyl oxygen) and hydrophobic interactions (with the phenyl and thiazole rings).

Explain why certain substitutions on the rings might increase or decrease binding affinity, providing a rationale for structure-activity relationships (SAR). semanticscholar.org

Another potential target for related structures is the lipoxygenase (LOX) enzyme, which has been implicated in certain cancers. brieflands.com Docking studies with 15-lipoxygenase-1 could reveal if this compound has the potential to act as an inhibitor. brieflands.com Following docking, molecular dynamics (MD) simulations can be run to observe the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions.

Simulation of Conformational Changes Upon Ligand Binding

The binding of a ligand to its target protein is a dynamic process that often involves significant conformational rearrangements in both molecules. Understanding these changes is crucial for elucidating the mechanism of action and for designing more potent and selective inhibitors. Molecular dynamics (MD) simulations are a powerful computational tool used to model the time-dependent behavior of molecular systems, providing a detailed picture of conformational changes upon ligand binding.

In the context of this compound, MD simulations can be employed to investigate how the molecule adapts its conformation to fit into a specific binding pocket. The inherent flexibility of the benzamide (B126) scaffold, particularly the rotational freedom around the amide bond and the bonds connecting the phenyl and thiazole rings, allows the molecule to adopt various conformations. The presence of two fluorine atoms at the ortho positions of the benzamide ring can introduce specific intramolecular interactions, such as hydrogen bonds, that may predetermine the ligand's conformation even in a solvated state. nih.gov These interactions can significantly influence the binding affinity and selectivity. nih.gov

For instance, studies on similar N-(thiazol-2-yl)benzamide structures have shown that the dihedral angles between the central amide plane and the aromatic rings are critical for biological activity. nih.govnih.gov MD simulations can track the evolution of these dihedral angles as the ligand approaches and binds to its target, revealing the most energetically favorable binding pose. The simulation can also highlight the role of specific residues in the binding site that stabilize the bound conformation through hydrogen bonds, hydrophobic interactions, or other non-covalent interactions.

A typical MD simulation protocol for studying the binding of this compound to a target protein would involve the following steps:

System Setup: The initial coordinates of the protein-ligand complex are often obtained from docking studies or by homology modeling if a crystal structure is unavailable. The system is then solvated in a water box with appropriate ions to neutralize the charge.

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a series of equilibration steps, typically involving heating the system to the desired temperature and applying pressure to achieve the correct density.

Production Run: Once the system is equilibrated, a long production simulation is run to collect data on the conformational dynamics of the protein and the ligand.

Analysis of the MD trajectory can provide a wealth of information, including the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number and lifetime of intermolecular hydrogen bonds.

Table 1: Key Dihedral Angles in N-(thiazol-2-yl)benzamide Derivatives

| Compound | Dihedral Angle (Benzene-Amide) | Dihedral Angle (Amide-Thiazole) | Reference |

| 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide | 35.28° | 10.14° | nih.gov |

| 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide | 8.6° | 68.71° | nih.gov |

| N-(1,3-thiazol-2-yl)benzamide | 43.6° | - | researchgate.net |

This table presents crystallographically determined dihedral angles for similar compounds, which can serve as a starting point for conformational analysis of this compound.

Virtual Screening and De Novo Design Methodologies for Novel Analogues

Computational approaches are instrumental in the discovery of novel analogues of this compound with improved properties. Virtual screening and de novo design are two powerful strategies employed to explore a vast chemical space and identify promising new molecules.

Virtual Screening involves the computational screening of large libraries of compounds to identify those that are likely to bind to a specific biological target. This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of the target is unknown, LBVS methods can be used. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Starting from the known active compound, this compound, a search can be performed on chemical databases to find molecules with similar 2D fingerprints or 3D shapes (pharmacophores).

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is available, SBVS, primarily through molecular docking, is a powerful tool. In this approach, a library of compounds is docked into the binding site of the target protein, and the binding affinity of each compound is estimated using a scoring function. This allows for the ranking of compounds and the selection of the most promising candidates for experimental testing. For instance, in silico studies on N-(benzothiazol/thiazol-2-yl)benzamide derivatives have utilized molecular docking to predict binding affinities against targets like the LasR protein of Pseudomonas aeruginosa. nih.govresearchgate.net

De Novo Design is a computational technique that aims to design novel molecules from scratch that are predicted to have high affinity and selectivity for a given target. These methods build molecules atom-by-atom or fragment-by-fragment within the constraints of the binding site.

The process typically involves:

Defining the Binding Site: The key interaction points within the target's binding pocket are identified.

Fragment Placement: Small molecular fragments are placed at favorable positions within the binding site.

Fragment Linking: The placed fragments are then connected to form a complete molecule.

Scoring and Optimization: The designed molecules are scored based on their predicted binding affinity and other properties, and the most promising candidates are further optimized.

For designing novel analogues of this compound, a de novo design algorithm could use the thiazolyl-benzamide scaffold as a starting point and explore different substitutions on both the phenyl and thiazole rings to optimize interactions with the target. This approach has the potential to generate truly novel chemical entities with enhanced biological activity.

Table 2: Common Computational Tools for Virtual Screening and De Novo Design

| Methodology | Software Examples | Application |

| Molecular Docking | AutoDock, Glide, GOLD | Predicting binding modes and affinities of small molecules to a protein. |

| Pharmacophore Modeling | Phase, LigandScout | Identifying common chemical features of active molecules to search for new hits. |

| De Novo Design | LUDI, SPROUT, e-LEA3D | Generating novel molecular structures that fit a target's binding site. |

| Molecular Dynamics | GROMACS, AMBER, NAMD | Simulating the dynamic behavior of biomolecular systems. |

This table provides examples of commonly used software in computational drug design and their primary applications.

Research Applications and Scientific Utility of 2,6 Difluoro N 1,3 Thiazol 2 Yl Benzamide

Development as Research Tool Compounds for In Vitro Biological Pathway Probing

The N-(thiazol-2-yl)benzamide scaffold, to which 2,6-Difluoro-N-(1,3-thiazol-2-yl)benzamide belongs, has been instrumental in developing the first selective antagonists for the Zinc-Activated Channel (ZAC). nih.gov ZAC is an atypical member of the Cys-loop receptor (CLR) superfamily, and understanding its function has been hampered by a lack of specific pharmacological tools. nih.gov Derivatives of N-(thiazol-2-yl)benzamide have emerged as crucial research compounds for probing the function and signaling of this ion channel in vitro. nih.gov

In a comprehensive study using two-electrode voltage clamp electrophysiology on ZAC expressed in Xenopus oocytes, a library of 61 analogs was characterized. nih.gov This research identified compounds that act as negative allosteric modulators of ZAC, targeting the transmembrane or intracellular domains of the receptor rather than competing directly with the agonist binding site. nih.gov One analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a selective ZAC antagonist that was roughly equipotent against both zinc- and proton-evoked channel activity. nih.gov The slow onset of its channel-blocking effect suggested that its inhibition is state-dependent. nih.gov

The systematic modification of the thiazole (B1198619) and benzamide (B126) rings in these analogs has allowed researchers to establish a structure-activity relationship (SAR), providing insight into the molecular determinants required for ZAC inhibition. This makes the compound class a valuable tool for dissecting the physiological roles of this unique ion channel. nih.gov

Table 1: Structure-Activity Relationship (SAR) of N-(thiazol-2-yl)-benzamide Analogs as ZAC Antagonists nih.gov Data derived from functional characterization at ZAC expressed in Xenopus oocytes.

| Compound Analog Series | Modification Site | Key Finding | Example Compound | Observed Activity |

|---|---|---|---|---|

| Series 2 & 3 | Thiazole Ring | Investigated the importance of the thiazole ring and substitutions at its 4- and 5-positions for ZAC activity. | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | Identified potent ZAC inhibitors (IC50 values: 1–3 μM). |

| Series 4 & 5 | Phenyl Ring | Probed how different substitutions on the phenyl ring influence antagonist activity. | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | Demonstrated that modifications to the benzamide portion significantly impact potency and efficacy. |

| Overall Class | Mechanism of Action | The class of compounds acts as noncompetitive antagonists, suggesting they are negative allosteric modulators (NAMs). | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | Inhibition is largely noncompetitive with the Zn2+ agonist. |

Exploration in Agrochemical Research for Specific Target Inhibition (e.g., Fungicides)

The thiazole ring is a well-established pharmacophore in medicinal and agrochemical research, with many derivatives exhibiting a wide range of biological activities, including antifungal properties. researchgate.net The benzamide structural motif is also present in various commercial fungicides. The combination of these two moieties in this compound suggests its potential as a candidate for agrochemical applications, particularly as a fungicide.

Research into related structures supports this potential. Thiazole derivatives are known to possess antifungal activity, and scientific efforts have been directed toward synthesizing new benzamides containing a thiazole unit to discover novel antifungal agents. researchgate.net Furthermore, studies on compounds such as N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluoro-benzamide have been conducted by institutions like the Key Laboratory of Veterinary Pharmaceutical Development, indicating an interest in this chemical class for animal science and potentially crop protection. nih.gov While specific data on the fungicidal activity of this compound is not widely published, the established antifungal profile of the broader thiazole-benzamide class provides a strong rationale for its investigation against phytopathogenic fungi. researchgate.net The mode of action for such compounds would likely involve the inhibition of specific essential enzymes in the fungal pathogens.

Investigation in Materials Science Contexts (e.g., Fluorescent Properties of Related Chromophores)

The application of this compound and its derivatives in materials science is an emerging area of interest. The potential for these compounds to be used in materials with specific electronic or optical properties stems from their molecular structure. evitachem.com The structure of a related compound, N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluoro-benzamide, reveals significant conjugation between the benzene (B151609) ring and the thiazole unit, a key feature for chromophores. nih.gov This electronic conjugation is a prerequisite for a molecule to absorb and potentially emit light, opening the door for applications such as fluorescent probes or components in organic light-emitting diodes (OLEDs).

The incorporation of fluorine atoms, as seen in the title compound, can further modulate these properties by altering the molecule's electron distribution, photostability, and intermolecular interactions. mdpi.com While specific studies detailing the fluorescent or other material properties of this compound are limited, research on analogous heterocyclic systems confirms their potential. For instance, other complex heterocyclic compounds are actively studied for their optical characteristics. evitachem.com Therefore, the investigation of this compound and its derivatives as novel chromophores for materials science applications remains a plausible and underexplored research avenue.

Analysis of the Patent Landscape and Intellectual Property Trends Pertaining to the Compound and Its Derivatives

The patent landscape for compounds related to this compound reflects a broad interest in the therapeutic and industrial applications of substituted benzamides linked to heterocyclic rings. Intellectual property in this area often focuses on derivatives of a core scaffold, with variations in substitution patterns designed to modulate activity against specific biological targets and secure patentability.

Patents have been filed for large classes of compounds that include thiazole derivatives for various uses. For example, patents for nitrocatechol derivatives as Catechol-O-methyltransferase (COMT) inhibitors for conditions like Parkinson's disease claim vast numbers of molecules, which can include structures featuring a thiazole-diyl moiety linked to a substituted phenyl group. google.com These patents demonstrate a strategy of claiming a wide chemical space around a core structure known to have biological activity.

The general trend in the intellectual property is not necessarily to patent a single compound like this compound, but rather to claim a genus of related structures. This approach provides broad protection for the development of multiple candidates for a specific application, such as enzyme inhibition or receptor modulation. The work on related difluorobenzamides in government-associated labs, such as the Key Laboratory of the New Animal Drug Project in China, also points to the generation of intellectual property in the agrochemical and veterinary fields. nih.gov

Table 2: Representative Patent Information for Related Chemical Scaffolds

| Patent Number | General Scope | Relevant Structural Moiety | Potential Application Area |

|---|---|---|---|

| US8168793B2 | Nitrocatechol derivatives as COMT inhibitors. google.com | Claims include compounds with a thiazol-2,4-diyl central unit linked to a substituted phenyl group. google.com | Pharmaceuticals (e.g., Parkinson's Disease). google.com |

| Implied IP from Research | Synthesis and characterization of novel benzamide derivatives. nih.gov | N-(5-Chloro-1,3-thia-zol-2-yl)-2,4-difluoro-benzamide. nih.gov | Veterinary pharmaceuticals and agrochemicals. nih.gov |

Analytical and Spectroscopic Characterization in Research on 2,6 Difluoro N 1,3 Thiazol 2 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2,6-Difluoro-N-(1,3-thiazol-2-yl)benzamide in solution. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in both ¹H and ¹³C NMR spectra, researchers can map out the connectivity of atoms and confirm the presence of key structural motifs.

In the ¹H NMR spectrum, the protons on the thiazole (B1198619) and difluorobenzoyl rings, as well as the amide N-H proton, will exhibit characteristic signals. The protons of the thiazole ring typically appear as doublets in the aromatic region. The protons of the 2,6-difluorophenyl group will show a characteristic multiplicity due to coupling with the adjacent fluorine atoms. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to the solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide N-H | 8.5 - 9.5 | broad singlet |

| Thiazole H-4 | 7.0 - 8.0 | doublet |

| Thiazole H-5 | 7.0 - 8.0 | doublet |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 160 - 170 |

| C=N (Thiazole) | 165 - 175 |

| Thiazole Ring Carbons | 110 - 145 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected vibrational frequencies include a sharp, strong absorption band for the carbonyl (C=O) stretching of the amide group, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration of the amide is expected to appear as a distinct band around 3300-3500 cm⁻¹. The C-N stretching of the amide will also be present, usually in the 1210-1335 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic and thiazole rings will produce a series of bands in the 1400-1600 cm⁻¹ region. The presence of the C-F bonds will be confirmed by strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹. In studies of related N-benzothiazol-2-yl benzamide (B126) derivatives, characteristic peaks for N-H stretching, C=O stretching, and N-H bending were observed, confirming the presence of the benzamide functionality japsonline.com.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amide | N-H stretch | 3300 - 3500 |

| Amide | C=O stretch | 1650 - 1700 |

| Amide | N-H bend | ~1600 |

| Aromatic/Thiazole | C=C / C=N stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₁₀H₆F₂N₂OS, which corresponds to a molecular weight of approximately 240.23 g/mol sigmaaldrich.com. In a typical mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z value corresponding to this mass. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum offers valuable structural clues. Common fragmentation pathways for this molecule would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 2,6-difluorobenzoyl cation and the 2-aminothiazole (B372263) radical cation or related fragments. The analysis of these fragment ions helps to piece together the different components of the molecule, thereby corroborating the proposed structure.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Proposed Fragment Structure | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | ~240 |

| [M - C₇H₃F₂O]⁺ | Thiazolylamino fragment | ~100 |

Chromatographic Methods (e.g., HPLC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to qualitatively monitor the reaction. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials (e.g., 2,6-difluorobenzoyl chloride and 2-aminothiazole) and the appearance of the product spot can be observed nih.gov. The retention factor (Rf) value of the product is characteristic for a given solvent system and can be used for identification purposes. The purity of the compound can be initially assessed by the presence of a single spot on the TLC plate.

High-Performance Liquid Chromatography (HPLC) offers a more quantitative and precise method for purity assessment. A solution of the compound is injected into an HPLC system equipped with a suitable column (typically a reverse-phase column) and a detector (e.g., UV-Vis). The compound will elute at a specific retention time, and the purity can be determined by the area percentage of the main peak in the chromatogram. Different solvent gradients can be employed to ensure the separation of any potential impurities. For related benzamide derivatives, TLC is commonly used to monitor the completion of the reaction japsonline.com.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available in the cited literature, the crystal structures of the closely related compounds 2-fluoro-N-(1,3-thiazol-2-yl)benzamide and 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide offer significant insights into the likely solid-state conformation and packing nih.govnih.gov.

Table 5: Crystallographic Data for the Analogous Compound 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.2171 (8) |

| b (Å) | 5.0741 (3) |

| c (Å) | 15.7078 (10) |

| β (°) | 98.820 (6) |

| V (ų) | 962.22 (11) |

| Z | 4 |

Data from Moreno-Fuquen, R. et al. (2015) nih.gov

Future Research Directions and Unexplored Avenues for 2,6 Difluoro N 1,3 Thiazol 2 Yl Benzamide

Advancements in Stereoselective and Asymmetric Synthesis of Related Analogues

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure. For analogues of 2,6-Difluoro-N-(1,3-thiazol-2-yl)benzamide that may possess chiral centers, the development of stereoselective and asymmetric synthesis methods is a paramount future objective. Thiazoline and thiazole (B1198619) heterocycles are recognized as privileged components in many biologically active natural products. researchgate.netnih.gov Consequently, a plethora of strategies have been developed for creating optically pure building blocks containing these rings, ranging from biomimetic approaches to stereoselective alkylations. researchgate.netnih.gov

Future research should focus on adapting these advanced synthetic methodologies to produce specific stereoisomers of related benzamide (B126) and thiazole-containing compounds. Methodologies like nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides have shown success in producing enantioenriched α-arylbenzamides, which are pharmacologically relevant motifs. researchgate.netuzh.ch Similarly, the use of bifunctional organocatalysts has proven effective in the enantioselective synthesis of axially chiral benzamides. nih.gov Applying such catalyst-controlled strategies could allow for the precise construction of chiral analogues of this compound, enabling detailed investigation into how specific spatial arrangements of atoms influence biological targets and activity. researchgate.netuzh.chnih.gov The ability to synthesize single enantiomers is crucial, as different stereoisomers can exhibit vastly different pharmacological effects. nih.gov

Integration of Advanced Biophysical Techniques for Deeper Mechanistic Understanding

A profound understanding of how this compound and its analogues interact with their biological targets at a molecular level is crucial for rational drug design. Future research must increasingly integrate a suite of advanced biophysical techniques to elucidate these mechanisms. While foundational methods provide initial insights, a multi-faceted approach will yield a more comprehensive picture.

Techniques such as two-electrode voltage clamp (TEVC) electrophysiology have already been used to characterize the functional activity of N-(thiazol-2-yl)-benzamide analogues at ion channels, revealing details like state-dependent inhibition and allosteric modulation. semanticscholar.org Expanding this to include patch-clamp studies on various cell types could provide more nuanced information about the compound's effects on channel kinetics and its potential for use-dependency.

Furthermore, spectroscopic methods are invaluable. Techniques like fluorescence spectroscopy and circular dichroism can be used to study the binding of these compounds to proteins and DNA, revealing binding modes and affinities. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can offer atomic-level resolution of the compound-target complex, identifying specific amino acid residues involved in the interaction. High-resolution mass spectrometry is essential for confirming the identity of compounds and their metabolites. nih.gov The combined application of these techniques will be instrumental in building a detailed, dynamic model of the compound's mechanism of action, moving beyond simple affinity measurements to a deeper functional understanding.

Exploration of Novel Target Classes for Molecular Intervention

The structural motifs present in this compound suggest its potential to interact with a wide array of biological targets. The thiazole ring is a well-established pharmacophore found in numerous FDA-approved drugs with activities spanning antimicrobial, anti-inflammatory, anticancer, and antihypertensive applications. nih.gov Derivatives of thiazole have been shown to inhibit various enzymes and enzymatic pathways, including tyrosine kinases and B-RAF enzymes, which are critical targets in cancer therapy. researchgate.net